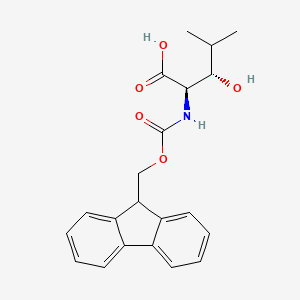

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid” is a compound with the molecular formula C21H23NO5 . It is also known by its IUPAC name, (2R,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid .

Synthesis Analysis

While specific synthesis methods for “Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid” were not found, there are related studies that might provide insights. For instance, a study reported a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS . The overall yields ranged from 52–65%. Key to the success of these syntheses was the development of a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate in a 94% yield .

Molecular Structure Analysis

The molecular structure of “Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid” contains a total of 52 bonds, including 29 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 2 hydroxyl groups .

Physical And Chemical Properties Analysis

“Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid” has a molecular weight of 369.42 . It is a solid at room temperature and should be stored at 28°C .

Wissenschaftliche Forschungsanwendungen

Chemistry and Bioactivity of Medicinal Herbs

Research into the bioactivity of various compounds, including those in medicinal herbs like Flos Magnoliae, has shown significant interest in understanding the pharmacological effects of natural substances. These studies explore the chemical composition and bioactivity of such compounds, focusing on anti-allergy, anti-inflammation, and anti-microbial activities, which could parallel interests in the applications of Fmoc compounds in research (Shen et al., 2008).

Pharmacological Significance of Human Enzymes

Investigations into the human flavin-containing monooxygenase (FMO) highlight its role in metabolizing various chemicals and drugs, offering insights into drug design and discovery. This could be relevant when considering the metabolism of complex compounds, including those related to Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, for potential therapeutic applications (Cashman & Zhang, 2006).

Toxicology and Environmental Impact

Studies on the developmental toxicity of chemicals like perfluoroalkyl acids provide critical data on environmental and health risks, which are crucial for evaluating the safety profiles of new compounds, including those in pharmaceutical research (Lau et al., 2004).

Peptide Medicines and Related Impurities

The synthesis and application of peptide medicines involve understanding impurities related to synthesis processes like SPPS, relevant to the research and development of any new pharmaceutical compound, including Fmoc-protected amino acids (D'Hondt et al., 2014).

Innovative Therapeutic Research

The exploration of novel therapies, such as AFQ056 for Fragile X syndrome, demonstrates the ongoing need for research into unique compounds and their pharmacological applications. This aligns with the broader context of scientific research applications for complex molecules (Sourial et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRGLIQVUMAZJU-MOPGFXCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217833-77-6 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217833-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B594999.png)

![4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595013.png)